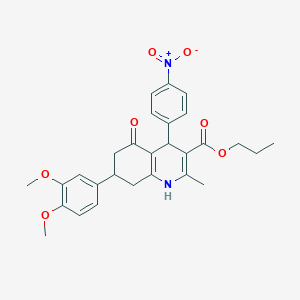![molecular formula C22H28N2OS B11639717 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)
5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with cyclohexyl, methyl, and propylsulfanyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one typically involves multiple steps:
-
Preparation of Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate: : This intermediate is synthesized from ethyl (2Z)-2-cyano-3-cyclohexylbut-2-enoate using a Grignard reagent. The reaction occurs exclusively at the ethylene bond, resulting in the formation of two diastereoisomeric forms .
-
Cyclization: : The intermediate is cyclized in the presence of concentrated sulfuric acid to form ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate .
-
Formation of Benzo[h]quinazoline: : The cyclized product is further reacted with benzoylisothiocyanate under heating to produce ethyl 2-methyl-2-cyclohexyl-4-phenylcarboxamido(thioxo)methylamino-1,2-dihydro-3-naphthalenecarboxylate, which in an alkaline medium cyclizes into 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions with alkyl halides in anhydrous ethanol to form alkyl-substituted benzo[h]quinazolines .
-
Cyclization Reactions: : Reaction with hydrazine hydrate leads to the formation of 5-cyclohexyl-5-methyl-2-hydrazino-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one, which can further cyclize in glacial acetic acid in the presence of sodium nitrite .
Common Reagents and Conditions
Grignard Reagents: Used in the initial preparation of intermediates.
Concentrated Sulfuric Acid: Employed in cyclization reactions.
Benzoylisothiocyanate: Used for the formation of benzo[h]quinazoline derivatives.
Alkyl Halides: Utilized in substitution reactions.
Hydrazine Hydrate: Involved in cyclization reactions.
Major Products Formed
Alkyl-Substituted Benzo[h]quinazolines: Formed through substitution reactions.
Hydrazino Derivatives: Formed through reactions with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including psychotropic effects.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving modulation of neurotransmitter systems in the brain . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one: A closely related compound with similar chemical properties.
Alkyl-Substituted Benzo[h]quinazolines: Compounds with varying alkyl groups that exhibit different chemical and biological activities.
Uniqueness
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H28N2OS |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
5-cyclohexyl-5-methyl-2-propylsulfanyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C22H28N2OS/c1-3-13-26-21-23-19-17-12-8-7-9-15(17)14-22(2,18(19)20(25)24-21)16-10-5-4-6-11-16/h7-9,12,16H,3-6,10-11,13-14H2,1-2H3,(H,23,24,25) |
InChI-Schlüssel |
VMIQFFFRAKCHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)

![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)
![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)
![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)


